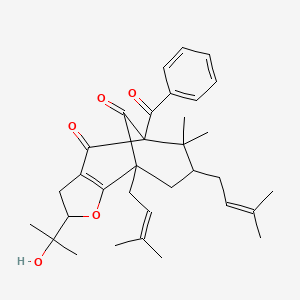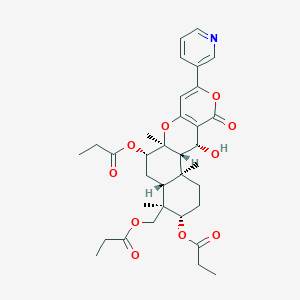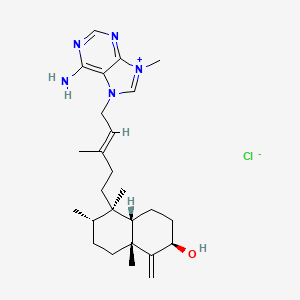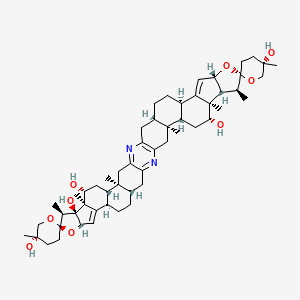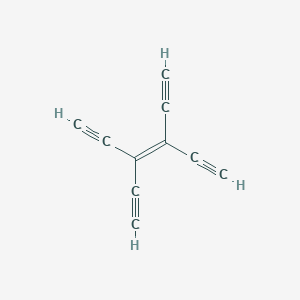
3-Hexene-1,5-diyne, 3,4-diethynyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3-Hexene-1,5-diyne, 3,4-diethynyl- and related compounds has been explored in several studies. For example, Luzung et al. (2004) discussed the cycloisomerization of 1,5-enynes catalyzed by triphenylphosphinegold(I) complexes, which yields a range of bicyclo[3.1.0]hexane structures, including those containing quaternary carbons (Luzung, Markham, & Toste, 2004).
Molecular Structure Analysis
The molecular structure of compounds like 3-Hexene-1,5-diyne, 3,4-diethynyl- has been a subject of interest in research. For instance, Bruschi et al. (2002) conducted a detailed theoretical investigation to understand the impact of different delocalization pathways on the molecular and electronic structure of similar compounds (Bruschi, Giuffreda, & Lüthi, 2002).
Chemical Reactions and Properties
Research by Martin et al. (1998) examined the photochemically reversible trans–cis isomerization of derivatives of hex-3-ene-1,5-diynes, providing insights into the chemical reactions and properties of these compounds (Martin et al., 1998).
Physical Properties Analysis
The physical properties of compounds related to 3-Hexene-1,5-diyne, 3,4-diethynyl- have been characterized in various studies. For example, Häussler et al. (2007) investigated the synthesis, thermal stability, and light-emitting properties of hyperbranched polyarylenes derived from aromatic diynes (Häussler et al., 2007).
Chemical Properties Analysis
Research on the chemical properties of related compounds includes the work of Diederich (2001), who explored carbon-rich acetylenic scaffolding, revealing insights into the chemical properties of compounds like 3-Hexene-1,5-diyne, 3,4-diethynyl- (Diederich, 2001).
Applications De Recherche Scientifique
Carbon-Rich Acetylenic Scaffolding
Derivatives of tetraethynylethene (TEE) and (E)-1,2-diethynylethene ((E)-DEE), both of which encompass 3,4-diethynylhex-3-ene-1,5-diyne, have been pivotal in the development of carbon-rich scaffolds. These unique π-conjugated building blocks have been used for constructing extensive monodisperse, linearly π-conjugated oligomers as well as large macrocyclic all-carbon cores. These structures exhibit advanced materials properties and exceptional third-order optical nonlinearities, mainly due to the lateral functionalization with donor-acceptor substituents. Interestingly, certain derivatives have been developed into new photochromic molecules that undergo reversible photochemical cis-trans isomerization, opening avenues for their application as light-driven molecular switches in optoelectronic devices (Diederich, 2001).
Electronic and Photonic Properties
3,4-diethynylhex-3-ene-1,5-diyne has also been recognized as a flexible building block for pi-conjugated polymers with notable electronic and photonic properties. The nature of functionalization, polymer chain length, and pi-conjugation pattern significantly influence the properties of these compounds. A method based on natural bond orbital (NBO) analysis was developed to correlate electron delocalization with molecular and electronic structure observables, offering insights into the structural and electronic nuances of these compounds. This approach has been instrumental in understanding the impact of trans versus geminal electron delocalization in such molecular structures (Bruschi, Giuffreda & Lüthi, 2002).
Acetylenic Scaffolding for Advanced Materials
Acetylenic scaffolding, particularly with derivatives of tetraethynylethene (TEE) and (E)-1,2-diethynylethene (DEE), has led to the creation of carbon-rich compounds with intriguing physicochemical properties. These compounds serve as building blocks for diverse structures such as monodisperse, linearly pi-conjugated oligomers, large macrocyclic cores, and helical oligomers. Their advanced material properties are significantly influenced by electron-donating substituents, modifying the energy gap in various structures. Arylated TEE derivatives, in particular, have been developed to undergo photochemically induced cis-trans isomerization, hinting at their potential applications in optoelectronics (Nielsen & Diederich, 2002).
Propriétés
IUPAC Name |
3,4-diethynylhex-3-en-1,5-diyne |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4/c1-5-9(6-2)10(7-3)8-4/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXXLIUXUQOIGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(=C(C#C)C#C)C#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00454882 |
Source


|
| Record name | 3-Hexene-1,5-diyne, 3,4-diethynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00454882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hexene-1,5-diyne, 3,4-diethynyl- | |
CAS RN |
133968-85-1 |
Source


|
| Record name | 3-Hexene-1,5-diyne, 3,4-diethynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00454882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

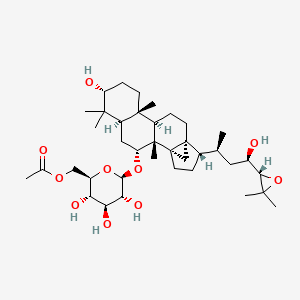
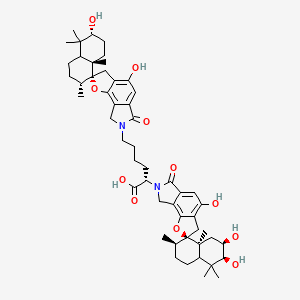
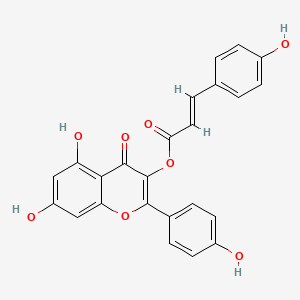
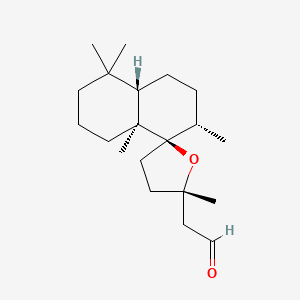
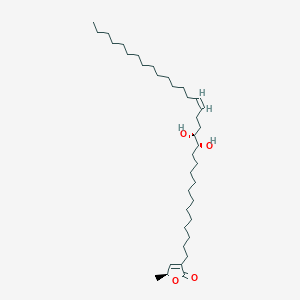
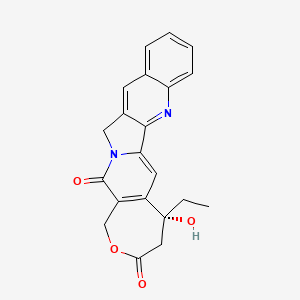
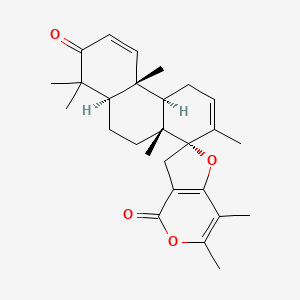
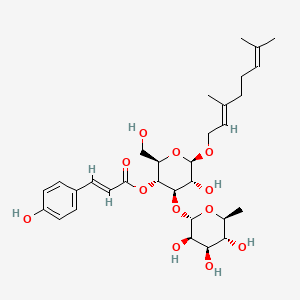
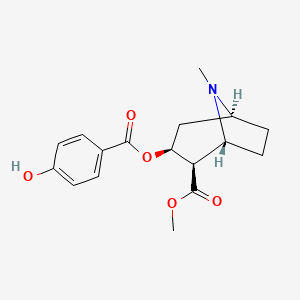
![(2S,4S)-2-[(1E,3E)-penta-1,3-dienyl]piperidin-4-ol](/img/structure/B1245614.png)
